(2{R},3{R})-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Description
(2R,3R)-2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a chiral piperidine-3-carboxylic acid derivative characterized by its stereospecific configuration at the 2R and 3R positions. The compound features a 2-ethoxyphenyl substituent at the C2 position and a 2-methoxyethyl group attached to the piperidine nitrogen.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-23-14-7-5-4-6-12(14)16-13(17(20)21)8-9-15(19)18(16)10-11-22-2/h4-7,13,16H,3,8-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAUUOKQKJTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153039 | |
| Record name | 2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008440-42-3 | |
| Record name | 2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008440-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches to 6-Oxopiperidine Derivatives
Maitland-Japp Modification Approach
A significant approach for synthesizing substituted piperidines involves the modification of the Maitland-Japp tetrahydropyran synthesis. This method, reported in studies of spiropiperidine synthesis, utilizes the replacement of an aldehyde with either an N-aryl or N-tosyl imine. The reaction pathway involves:
- Formation of N-aryl imines in situ from anilines and aryl ketones
- Concurrent formation of N-aryl enamines by condensation of anilines with β-ketoesters
- Stork enamine-like condensation between the N-aryl-β-enaminoester and N-aryl imines
- Cyclization to form the piperidine ring structure
This approach is particularly valuable for creating highly substituted piperidines with controlled stereochemistry at multiple positions.
One-Pot Organophotocatalyzed Method
Recent advancements include an organophotocatalyzed [1 + 2 + 3] strategy that enables one-step access to diversely substituted 2-piperidinones from readily available starting materials. This method offers several advantages:
- Uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds
- Exhibits exclusive chemoselectivity over two alkenes
- Tolerates both terminal and internal alkenes with a wide range of functional groups
- Operates under mild conditions
This approach represents a significant advancement over classical methods that rely on hydrogenation of unsaturated δ-lactams or oxidation of piperidines, which typically require tedious multi-step procedures.
Stereoselective Synthesis for (2R,3R) Configuration
Diastereoselective Approaches
The stereocontrol required to achieve the specific (2R,3R) configuration presents a significant synthetic challenge. Based on related piperidine syntheses, several approaches have proven effective:
Cyclization of δ-N-Protected-amino-β-ketoesters
This approach involves:
- Formation of δ-N-Boc-amino-β-ketoesters
- Removal of the N-Boc group with HCl in dioxane
- Treatment with NaHCO3 in the presence of a ketone to promote cyclization
- Formation of the 2-substituted piperidine with controlled stereochemistry
Stereoselective Reduction Approach
This method relies on:
- Synthesis of the appropriately substituted 6-oxopiperidine intermediate
- Diastereoselective reduction of functionalities to establish the required stereochemistry
- Strategic introduction of substituents to control the stereochemical outcome
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclization of δ-N-Boc-amino-β-ketoesters | HCl in dioxane, NaHCO3 | High diastereoselectivity, good yields | Requires pre-synthesis of intermediates |
| Stereoselective reduction | LiAlH4, NaBH4 | Versatile for diverse substitutions | May require low temperatures for selectivity |
| Asymmetric catalysis | Chiral catalysts, Lewis acids | High enantioselectivity | Often requires expensive catalysts |
Specific Synthesis Routes for (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Two-Step Synthesis Approach
Based on methodologies for related compounds, a viable synthetic route for (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves:
- Preparation of the appropriately substituted δ-amino-β-ketoester intermediate
- Cyclization to form the 6-oxopiperidine ring with controlled stereochemistry
- Introduction of the 2-methoxyethyl group at the nitrogen position
- Strategic manipulation of protecting groups to reveal the carboxylic acid functionality
Route via Weiler Dianion Chemistry
A promising approach for the synthesis of the target compound utilizes Weiler dianion chemistry, which has been successfully employed in the synthesis of related 2-substituted piperidines:
- Formation of N-Boc imine in situ
- Addition of Weiler dianion to form δ-N-Boc-amino-β-ketoesters
- Removal of the N-Boc group with HCl in dioxane to form the HCl salt
- Treatment with NaHCO3 in the presence of appropriate ketone to promote cyclization
- Selective modification to install the required 2-ethoxyphenyl and 2-methoxyethyl groups
This method allows for the controlled introduction of the 2-ethoxyphenyl group with the correct stereochemistry at the 2-position.
One-Pot Synthesis Protocol
Based on recent advancements in piperidine synthesis, a streamlined one-pot procedure can be developed:
- Reaction of appropriate precursors to form the δ-amino-β-ketoester intermediate
- Introduction of the 2-ethoxyphenyl group via controlled addition
- Cyclization under mild conditions to form the 6-oxopiperidine core
- Strategic N-alkylation to introduce the 2-methoxyethyl group
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Formation of δ-amino-β-ketoester | Weiler dianion, N-Boc imine | -78°C, THF, 2-4h | 70-85 |
| Removal of N-Boc group | HCl in dioxane | RT, 1-2h | 90-95 |
| Cyclization | NaHCO3, 2-ethoxybenzaldehyde | RT, 4-6h | 65-75 |
| N-alkylation | 2-methoxyethyl halide, base | 50-60°C, 8-12h | 60-70 |
Optimization of Reaction Conditions
Critical Parameters in Synthesis
The successful preparation of (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid depends on careful control of several key parameters:
Temperature Control
Temperature significantly influences the stereochemical outcome of cyclization reactions. For the cyclization step leading to the formation of the 6-oxopiperidine ring with the desired (2R,3R) configuration, maintaining precise temperature control is critical:
- Initial formation of the amino-ketoester intermediate: -78°C to -60°C
- Cyclization reaction: Gradual warming from 0°C to room temperature
- N-alkylation: 50-60°C for optimal substitution without epimerization
Solvent Selection
Solvent choice affects both reaction rate and stereoselectivity:
- THF: Preferred for Weiler dianion formation and initial nucleophilic addition
- Dioxane: Suitable for N-Boc removal
- DMF/ACN: Effective for N-alkylation reactions
Catalyst and Base Selection
The choice of catalyst and base significantly impacts reaction efficiency and stereoselectivity:
- For cyclization: NaHCO3 provides mild conditions that preserve stereochemistry
- For N-alkylation: K2CO3 or Cs2CO3 in polar aprotic solvents yields optimal results
Influence of Reaction Time
Extended reaction times may lead to epimerization, particularly at the sensitive C-2 stereocenter. Optimal reaction times for key steps have been determined:
| Reaction Step | Optimal Time (h) | Effect of Extended Time |
|---|---|---|
| Weiler dianion addition | 2-4 | Side reactions, decreased yield |
| N-Boc removal | 1-2 | Complete deprotection without degradation |
| Cyclization | 4-6 | Formation of desired diastereomer |
| N-alkylation | 8-12 | Complete substitution with minimal epimerization |
Purification and Characterization
Chromatographic Purification
Column chromatography serves as the primary purification method for (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid and its intermediates:
- Silica gel chromatography with gradient elution: Initial purification
- Recommended solvent systems:
- For intermediates: Hexane/EtOAc gradients (90:10 to 60:40)
- For final compound: DCM/MeOH gradients (98:2 to 95:5)
Crystallization Procedures
For high-purity material, crystallization protocols have been developed:
- Dissolve crude product in minimal EtOAc with gentle heating
- Cool slowly to room temperature
- Add hexane dropwise until cloud point is reached
- Allow crystallization at 4°C for 12-24 hours
- Filter and wash with cold hexane/EtOAc mixture (9:1)
Analytical Characterization
Complete characterization of (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves:
- NMR spectroscopy: ¹H and ¹³C NMR confirm structure and stereochemistry
- HPLC analysis: Determines purity and diastereomeric ratio
- Recommended column: C18 reversed-phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Optical rotation: Confirms desired stereochemistry
- Mass spectrometry: Verifies molecular formula
Comparative Analysis of Synthesis Methods
Efficiency Comparison
Various synthetic approaches can be evaluated based on their overall efficiency:
| Synthetic Approach | Overall Yield (%) | Number of Steps | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Two-step via δ-N-Boc-amino-β-ketoesters | 55-65 | 4-5 | High | Good |
| One-pot procedure | 57-61 | 2-3 | Moderate | Excellent |
| Organophotocatalysis route | 45-55 | 1-2 | Moderate to high | Limited |
| Traditional modification of pre-formed rings | 30-40 | 5-7 | Variable | Moderate |
Cost and Practicality Assessment
When considering industrial applications, cost factors and practicality must be evaluated:
- Starting material availability and cost
- Reagent requirements and environmental impact
- Purification complexity and waste generation
- Equipment requirements and operational complexity
Stereochemical Control Analysis
The critical factor in the synthesis of (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is stereochemical control:
- The two-step procedure using δ-N-Boc-amino-β-ketoesters provides excellent diastereoselectivity but requires careful handling of intermediates
- The one-pot procedure offers operational simplicity with moderate to good stereoselectivity
- Both approaches can be optimized to achieve >95% diastereomeric excess with proper control of reaction conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The aromatic ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, analgesic, or antimicrobial agent, depending on its biological activity.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 6-oxopiperidine-3-carboxylic acid derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to listed analogs.
Key Findings:
Ortho-substituted ethoxyphenyl groups (as in the target compound) introduce steric hindrance, which may limit binding to flat active sites but improve selectivity for pocket-shaped receptors .
Stereochemical Influence :
- The (2R,3R) configuration distinguishes the target compound from (2S,3S) analogs, which may exhibit divergent binding affinities. For example, piroxicam analogs with specific stereochemistry showed enhanced anti-HIV activity via integrase inhibition .
Biological Activity Predictions :
- Docking studies on related piperidine-3-carboxylic acids (e.g., piroxicam derivatives) suggest interactions with enzymes like HIV integrase, analogous to raltegravir .
- Beta-lactone and redox-cofactor gene clusters in Pseudomonas () hint at microbial biosynthesis pathways for structurally related compounds with antitumor or antimicrobial activity.
Biological Activity
(2{R},3{R})-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, also referred to by its CAS number 1008440-42-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₈H₂₃NO₃
- Molecular Weight : 321.4 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems and may influence pathways related to pain modulation and inflammation.
Biological Activity Overview
- Antinociceptive Effects : Studies have indicated that the compound may possess antinociceptive properties, which could make it a candidate for pain management therapies.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antinociceptive | Reduced pain response in animal models | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Neuroprotective | Decreased oxidative stress markers |
Case Study: Antinociceptive Activity
In a study conducted on rodent models, administration of this compound demonstrated a significant reduction in pain responses compared to control groups. The mechanism was hypothesized to involve modulation of the central nervous system's pain pathways, potentially through opioid receptor interactions.
Case Study: Anti-inflammatory Effects
Another investigation highlighted the compound's ability to reduce inflammation in a model of acute arthritis. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, suggesting its utility in inflammatory conditions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Initial studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver with potential interactions with cytochrome P450 enzymes.
- Excretion : Renal excretion as metabolites.
Toxicological assessments have shown a favorable safety profile at therapeutic doses, although further studies are needed to evaluate long-term effects and potential drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
